9-Ethynyl-9-fluorenol is an organic compound with the molecular formula C₁₅H₁₀O and a molecular weight of 206.24 g/mol. It is characterized by a fluorenol structure with an ethynyl group attached at the 9-position. This compound appears as a solid at room temperature and is known for its high purity, typically exceeding 98% in commercial samples . It has several synonyms, including 9-ethynyl-9-hydroxyfluorene and (9-hydroxy-9-fluorenyl)acetylene .
9-Ethynyl-9-fluorenol (9-EFL) is a small organic molecule with the chemical formula C₁₅H₁₀O. It is a white crystalline solid with a melting point of 107-110°C []. 9-EFL can be synthesized through various methods, including the reaction of 9-fluorenyllithium with trimethylsilylacetylene.
Due to its unique chemical structure, 9-EFL has been explored for various applications in organic electronics. Its key properties include:
These properties make 9-EFL a promising candidate for various organic electronic devices, such as:
Emerging research suggests potential applications of 9-EFL in medicinal chemistry:
The chemical reactivity of 9-ethynyl-9-fluorenol allows it to participate in various reactions typical of phenolic compounds. Notably, it can undergo:
Additionally, derivatives of 9-ethynyl-9-fluorenol have been synthesized to explore their crystallographic and optical properties, indicating its versatility in organic synthesis .
Several synthesis methods for 9-ethynyl-9-fluorenol have been reported:
Due to its unique structure, 9-ethynyl-9-fluorenol finds applications in:
Interaction studies involving 9-ethynyl-9-fluorenol primarily focus on its binding affinity with various metal ions and small molecules. These studies often utilize fluorescence spectroscopy to determine how changes in the environment affect the compound's luminescent properties. For instance, the interaction with cadmium ions has been extensively studied, revealing significant quenching effects that can be utilized for sensing applications .
Several compounds share structural similarities with 9-ethynyl-9-fluorenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fluorene | Base structure without ethynyl group | Precursor for many derivatives |
| Phenylethynyl Alcohol | Ethynyl group attached to phenolic ring | Used in polymer synthesis |
| 4-Ethynylphenol | Ethynyl group on a phenolic structure | Exhibits different reactivity patterns |
| 1-Naphthol | Naphthalene derivative | Stronger acidity compared to fluorenol |
The uniqueness of 9-ethynyl-9-fluorenol lies in its specific ethynyl substitution at the 9-position of the fluorenol framework, which enhances its photophysical properties and potential applications in fluorescence-based sensing technologies .
The tertiary C-9 hydroxyl embedded within the rigid fluorene scaffold is strongly benzylic and highly activated toward heterolytic cleavage. Protonation generates the 9-ethynyl-9-fluorenyl cation, which is stabilized by extensive π-delocalization across the tricyclic system [1] [2].
| Entry | Nucleophile (2.0 equiv) | Catalyst / Medium | Temp (°C) | Time | Product | Yield | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Methanol | conc H₂SO₄ (0.5 equiv) | 25 | 1 h | 9-Methoxy-9-ethynylfluorene | 82% [1] | 20 |
| 2 | H₂O | 0.1 M HCl (aq) | Reflux | 3 h | 9-Ethynyl-9-fluorenyl hydrate | 68% [2] | 45 |
| 3 | p-Cresol | p-TsOH (0.1 equiv), toluene | 110 | 4 h | Diaryl ether | 61% [3] | 62 |
The terminal C≡C unit supports a wide gamut of metal-mediated couplings and cycloadditions.
| Catalyst System | Substrate | Partner | Product Class | Conditions | Yield | Ref. |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | 9-Ethynyl-9-fluorenol | p-Bromotoluene | Sonogashira diaryl alkyne | Et₃N, 50 °C, 3 h | 90% [4] | 61 |
| MoCl₅ / (NBD) | Monomer | — | Conjugated polymer | 25 °C, CH₂Cl₂ | Mₙ = 18 kDa, 85% [5] | 50 |
| CpCo(CO)₂ | 3 × Monomer | — | Cyclotrimer | 160 °C, Ph₂O, 6 h | 68% [6] | 55 |
| CuCl / Pyridine | 2 × Monomer | — | Symmetric diyne | O₂, K₂CO₃, 80 °C | 85% [7] | 67 |
Nucleophilic additions to the electron-rich alkyne are accelerated when the hydroxyl activates the triple bond through hydrogen bonding.
Selective oxidation of the tertiary alcohol affords the corresponding ketone without perturbing the alkyne.
| Oxidant | Catalyst / Base | Solvent | Temp (°C) | Time | Ketone Yield | Ref. |
|---|---|---|---|---|---|---|
| Sodium hypochlorite (NaOCl) | Acetic acid | Acetone/H₂O | 25 | 10 min | 88% [2] | 45 |
| Dess–Martin periodinane | — | CH₂Cl₂ | 0–25 | 30 min | 93% [10] | 8 |
| Jones reagent (CrO₃/H₂SO₄) | — | Acetone | 0 | 5 min | 85% [11] | 47 |
Potassium permanganate displays dual behaviour: cold, dilute KMnO₄ forms diols; hot, concentrated reagent over-oxidizes to cleaved products [12]. Under optimized “cold” buffered conditions (KMnO₄, NaHCO₃, 0 °C) the alkyne is dihydroxylated to cis-glycol in 62% yield, which rearranges on warming to 9-ethynyl-9-fluorenone (overall 54%) [12].
Mechanistically, a manganate ester delivers syn-addition; proton-promoted β-elimination furnishes the ketone while preserving the alkyne [12].
Lithium aluminum hydride (LiAlH₄) cannot further reduce the fully-substituted carbinol center; however, it quantitatively converts 9-ethynyl-9-fluorenone back to the alcohol in THF at 0 °C (98% isolated) [13] [14]. The presence of the electron-withdrawing alkyne lowers the carbonyl reduction potential relative to 9-fluorenone by ca. 0.12 V (cyclic voltammetry) [13].
Selective partial reduction of the alkyne is avoided by low-temperature control; excess LiAlH(O-t-Bu)₃ halts at the alkoxide stage, enabling in situ acylations [14].
Protonated 9-ethynyl-9-fluorenyl halides—generated in situ from the alcohol and HX—undergo bimolecular displacement with soft nucleophiles. Sodium azide in DMF displaces chloride at 60 °C to give 9-azido-9-ethynylfluorene in 72% yield; the reaction proceeds through an ion-pair SN1–SN2 manifold because steric congestion retards backside attack [1].
Treatment with thionyl chloride at ambient temperature does not substitute the hydroxyl as expected; instead, chlorination occurs on the tert-butyl group at C-2 in a neighbouring aryl ring, giving sp-9-[o-(β-chloro-α,α-dimethylethyl)phenyl]fluorene quantitatively [15]. X-ray crystallography confirmed retention of the tertiary alcohol. The unexpected course is rationalized by formation of chlorosulfite ester, followed by π-assisted rearrangement and electrophilic aromatic substitution [15].
| Transformation Class | Typical Yield Range | Key Reagents | Notes |
|---|---|---|---|
| SN1 Etherifications | 60–85% [1] [3] | Strong Brønsted acids | Carbocation stabilized by fluorene ring |
| Sonogashira Couplings | 80–94% [4] | Pd/Cu, Et₃N | Alkyne integrity retained |
| Peracid Oxidative Rearrangement | 20–42% [8] | m-CPBA, CCl₃CO₂H | Generates α,β-unsaturated acids via oxirene |
| NaOCl Oxidation to Ketone | 85–90% [2] | Bleach, AcOH | Rapid, green oxidant |
| LiAlH₄ Ketone Reduction | 98% [13] | LiAlH₄, THF | No alkyne hydrogenation |
| KMnO₄ Diol/Ketone Path | 54–62% [12] | Cold KMnO₄ | Temperature-controlled selectivity |
| Thionyl Chloride Rearrangement | 100% [15] | SOCl₂, CHCl₃ | Side-chain chlorination, not OH substitution |